molecular formula C18H27N5O2 B7087434 N-[6-[acetyl(methyl)amino]pyridin-3-yl]-4-cyclopentylpiperazine-1-carboxamide

N-[6-[acetyl(methyl)amino]pyridin-3-yl]-4-cyclopentylpiperazine-1-carboxamide

Cat. No.: B7087434
M. Wt: 345.4 g/mol
InChI Key: SBFMEIPYIAJJFR-UHFFFAOYSA-N
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Description

N-[6-[acetyl(methyl)amino]pyridin-3-yl]-4-cyclopentylpiperazine-1-carboxamide is a complex organic compound that features a pyridine ring, a piperazine ring, and a cyclopentyl group

Properties

IUPAC Name

N-[6-[acetyl(methyl)amino]pyridin-3-yl]-4-cyclopentylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-14(24)21(2)17-8-7-15(13-19-17)20-18(25)23-11-9-22(10-12-23)16-5-3-4-6-16/h7-8,13,16H,3-6,9-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFMEIPYIAJJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=NC=C(C=C1)NC(=O)N2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-[acetyl(methyl)amino]pyridin-3-yl]-4-cyclopentylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and piperazine intermediates. One common method involves the reaction of 6-bromo-3-pyridinecarboxylic acid with acetyl(methyl)amine to form the acetylated pyridine intermediate. This intermediate is then reacted with 4-cyclopentylpiperazine under appropriate conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[6-[acetyl(methyl)amino]pyridin-3-yl]-4-cyclopentylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-[6-[acetyl(methyl)amino]pyridin-3-yl]-4-cyclopentylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-[acetyl(methyl)amino]pyridin-3-yl]-4-cyclopentylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyridin-3-amine
  • N-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyridin-3-amine

Uniqueness

N-[6-[acetyl(methyl)amino]pyridin-3-yl]-4-cyclopentylpiperazine-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

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